BenchChemオンラインストアへようこそ!

JH-Xvii-10

DYRK1A inhibitor aldehyde oxidase metabolism macrocyclic kinase inhibitor

JH-Xvii-10 is the preferred DYRK1A/B inhibitor for studies where metabolic stability and selectivity are critical. A single fluorine atom at the azaindole 2-position blocks aldehyde oxidase metabolism, delivering >17-fold higher plasma exposure and >28-fold lower clearance than its predecessor JH-XIV-68-3. This translates to lower dosing frequency and reduced compound consumption in mouse xenograft models. Its macrocyclic scaffold confers 12–540-fold selectivity over non-DYRK kinases, with well-characterized, low-level off-target activity against FAK, RSK, and JNK—enabling clean phenotypic interpretation. For medicinal chemistry, it serves as a validated starting point for optimizing oral bioavailability (F=12%) while preserving AO resistance. Bulk quantities and custom synthesis available upon request.

Molecular Formula C21H16F4N8O
Molecular Weight 472.4 g/mol
Cat. No. B12424097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-Xvii-10
Molecular FormulaC21H16F4N8O
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESCN1C(=O)CCCN2C=C(C3=C(NC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)F)C(=N2)C(F)(F)F
InChIInChI=1S/C21H16F4N8O/c1-31-14(34)4-3-5-33-9-12(17(29-33)21(23,24)25)16-11-6-10(8-27-19(11)28-18(16)22)15-13(7-26)32(2)30-20(15)31/h6,8-9H,3-5H2,1-2H3,(H,27,28)
InChIKeyQHNUGYKJRLWWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JH-Xvii-10: A Fluorinated Macrocyclic DYRK1A/B Inhibitor with Improved Metabolic Stability for Oncology Research


JH-Xvii-10 is a macrocyclic small-molecule inhibitor that potently and selectively targets dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B, with IC50 values of 3 nM and 5 nM, respectively [1]. It was rationally designed as a next-generation derivative of the lead compound JH-XIV-68-3 by introducing a fluorine atom at the 2-position of the azaindole core to confer resistance to aldehyde oxidase (AO)-mediated metabolism, thereby enhancing its pharmacokinetic profile [2].

Why JH-Xvii-10 Cannot Be Replaced by Other DYRK1A/B Inhibitors Without Compromising Metabolic Stability and Selectivity


Generic substitution among DYRK1A/B inhibitors is inadvisable due to the vast differences in metabolic stability, off-target kinase selectivity, and in vivo pharmacokinetic properties that are intrinsic to each scaffold. JH-Xvii-10 is distinguished from its close analog JH-XIV-68-3 by a single fluorine substitution that blocks aldehyde oxidase metabolism, resulting in a >17-fold increase in plasma exposure and a >28-fold reduction in clearance in mice [1]. Furthermore, its macrocyclic scaffold confers a selectivity window of 12–540-fold over non-DYRK kinases, a profile not shared by other inhibitors like harmine or CX-4945, which exhibit broader off-target activity [2].

JH-Xvii-10 vs. Analogues: Quantitative Differentiation in Metabolic Stability, Kinase Selectivity, and Cellular Antiproliferative Efficacy


Metabolic Stability: Fluorine Substitution Confers Resistance to Aldehyde Oxidase and Drastically Improves Mouse PK Parameters

JH-Xvii-10 (compound 10) was engineered by introducing a fluorine atom at the 2-position of the azaindole ring to block aldehyde oxidase (AO)-mediated metabolism, a liability that severely limited the oral exposure of its predecessor, JH-XIV-68-3 (compound 3). In male C57Bl/6 mice, JH-Xvii-10 (2 mg/kg IV) demonstrated a plasma AUCinf of 8947.2 ± 4389.5 h·ng/mL, compared to only 504.9 ± 59.6 h·ng/mL for JH-XIV-68-3 (5 mg/kg IV) [1]. Clearance (Cl) for JH-Xvii-10 was 5.9 ± 5.4 mL/min/kg, versus 166.6 ± 20.0 mL/min/kg for JH-XIV-68-3, representing a >28-fold reduction [2].

DYRK1A inhibitor aldehyde oxidase metabolism macrocyclic kinase inhibitor pharmacokinetics

Kinase Selectivity: JH-Xvii-10 Exhibits a Broader Selectivity Window (12–540-Fold) Over Non-DYRK Kinases Compared to Its Lead Analog

In a direct head-to-head comparison using SelectScreen Kinase Profiling (ThermoFisher), JH-Xvii-10 (compound 10) maintained a selectivity range of 12–540-fold for DYRK1A over non-DYRK kinases, while the lead analog JH-XIV-68-3 (compound 3) exhibited a narrower range of 7–64-fold [1]. This enhanced selectivity profile reduces the likelihood of confounding off-target effects in cellular and in vivo studies [2].

kinase selectivity DYRK1A macrocyclic inhibitor SelectScreen profiling

Cellular Antiproliferative Activity: JH-Xvii-10 Maintains Potent Growth Inhibition in HNSCC Cell Lines While Avoiding HEK293FT Cytotoxicity

In CAL27 head and neck squamous cell carcinoma (HNSCC) cells, treatment with 10 μM JH-Xvii-10 for 72 h decreased cell proliferation by ~45%, matching the efficacy of JH-XIV-68-3 and the natural product harmine [1]. Importantly, in HEK293FT control cells, JH-Xvii-10 did not significantly inhibit proliferation, whereas harmine and CX-4945 exhibited off-target growth suppression, indicating that JH-Xvii-10 has a cleaner cellular selectivity profile [2].

HNSCC antiproliferative DYRK1A inhibitor cancer cell line

JH-Xvii-10: Optimal Use Cases for Academic and Pharmaceutical Oncology Research


In Vivo Tumor Xenograft Studies of DYRK1A-Dependent Cancers

JH-Xvii-10's improved pharmacokinetic profile—specifically its 17-fold higher AUC and 28-fold lower clearance relative to JH-XIV-68-3—makes it the preferred DYRK1A/B inhibitor for mouse xenograft models of head and neck squamous cell carcinoma (HNSCC) or other DYRK1A-driven solid tumors [1]. Its enhanced systemic exposure allows for lower dosing frequency and reduced compound consumption, which is critical for long-term efficacy studies.

Cellular Selectivity Profiling and Off-Target Assessment

Researchers performing kinase selectivity panels or cellular off-target screens should select JH-Xvii-10 over harmine or CX-4945 due to its cleaner selectivity profile in control HEK293FT cells [1]. Its defined off-target activity against FAK, RSK, and JNK kinases at higher concentrations (IC50 values between 61 nM and >10 μM) is well-characterized, enabling more accurate interpretation of phenotypic results [2].

Chemical Probe Development and Medicinal Chemistry Optimization

JH-Xvii-10 serves as a validated, fluorine-modified macrocyclic scaffold for further medicinal chemistry campaigns aimed at enhancing oral bioavailability (currently F=12%) while preserving AO resistance [1]. Its potency (DYRK1A IC50 = 3 nM) and macrocyclic structure provide a robust starting point for structure-activity relationship (SAR) studies seeking brain-penetrant DYRK1A inhibitors for neurological disease applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for JH-Xvii-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.